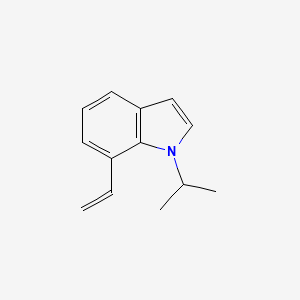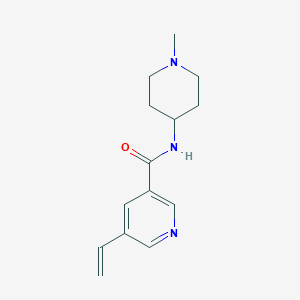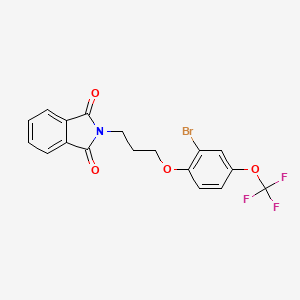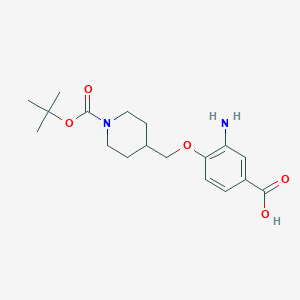
2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene is an organic compound with the molecular formula C8H6BrF2NO3. This compound is characterized by the presence of a bromine atom, a nitro group, and a difluoroethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene typically involves the following steps:
Bromination: The starting material, 4-(2,2-difluoroethoxy)-1-nitrobenzene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting material and the desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at temperatures ranging from -78°C to room temperature.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under various conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: The major product is 2-Amino-4-(2,2-difluoroethoxy)-1-nitrobenzene.
Oxidation Reactions: Products depend on the specific oxidizing agent and conditions used.
Aplicaciones Científicas De Investigación
2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Biology and Medicine: Research into its potential biological activity and its use as a precursor for pharmaceuticals is ongoing. It may serve as a lead compound for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group via electron transfer processes facilitated by the reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde
- 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene
- 2-Bromo-4-(2,2-difluoroethoxy)-1-methoxybenzene
Uniqueness
2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, along with the difluoroethoxy group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for various chemical transformations.
Propiedades
IUPAC Name |
2-bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c9-6-3-5(15-4-8(10)11)1-2-7(6)12(13)14/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQTWSNVEDOHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8172493.png)










